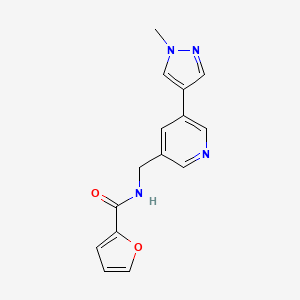

N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of “N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine” includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). The structure can also be confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various methods. For instance, the boiling point can be predicted, and the compound’s solubility in different solvents can be determined .科学研究应用

抗原虫剂

研究表明,与 N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)呋喃-2-甲酰胺相关的化合物合成,展示出对 DNA 的强亲和力和对锥虫病原虫(如布氏锥虫)和恶性疟原虫等原生动物感染的体外活性。将这些化合物开发成潜在的抗原虫剂,突出了结构类似物在治疗应用中的重要性 (Ismail 等,2004)。

杂环化学

该化合物的框架可用作复杂杂环结构合成的前体,促进新型化学实体的探索。例如,已经报道了相关杂环化合物的合成和转化,这对开发具有潜在生物活性的新材料具有重要意义 (El’chaninov 等,2018)。

杀菌研究

在农业化学领域,与目标化合物具有核心相似性的呋喃-2-甲酰胺的衍生物已被研究其杀菌特性。这项研究有助于开发新的农用化学品,以增强作物保护 (Masatsugu 等,2010)。

抗生素的放大

研究还探讨了相关化合物在放大抗生素(如博来霉素)对大肠杆菌等细菌菌株的作用中的作用,展示了该化合物在增强抗生素功效方面的效用 (Brown & Cowden,1982)。

N-烷基化衍生物的合成

对密切相关化合物的 N-烷基化衍生物的进一步研究证明了这些化学框架在合成各种生物活性分子的多功能性。这条合成途径突出了该化合物在药物化学和药物设计中的相关性 (El-Essawy & Rady,2011)。

抗菌活性

与所讨论化合物的核心结构类似的吡唑并吡啶衍生物的抗菌潜力已被评估,揭示了对各种细菌菌株的中等至良好的活性。这突出了该化合物在开发新的抗菌剂中的潜力 (Panda 等,2011)。

作用机制

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in neural crest development and is implicated in various diseases when mutated .

Mode of Action

The compound acts as a potent inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition can prevent the downstream effects that occur when RET is activated, such as cell proliferation and survival .

Biochemical Pathways

The RET protein is involved in several biochemical pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and the PLCγ pathway . These pathways are critical for cell growth, survival, and differentiation. By inhibiting RET, the compound can disrupt these pathways and their downstream effects .

Result of Action

The inhibition of RET by the compound can lead to decreased cell proliferation and survival, particularly in cells where RET is mutated or overexpressed . This makes the compound potentially useful in treating diseases where RET is implicated, such as certain types of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules can impact the compound’s ability to bind to its target

安全和危害

未来方向

属性

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-15(20)14-3-2-4-21-14/h2-6,8-10H,7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLIMBVQCLQIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)

![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)